

Application Note: Mass Spectrometry Fragmentation Analysis of 5-Propylthiazole

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Compound of Interest

Compound Name: 5-Propylthiazole

Cat. No.: B15344472

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Abstract

This application note details the characteristic electron ionization (EI) mass spectrometry fragmentation pattern of **5-Propylthiazole**, a key heterocyclic compound relevant in flavor chemistry and as a building block in pharmaceutical drug development. Understanding the fragmentation behavior of **5-Propylthiazole** is crucial for its unambiguous identification and structural elucidation in complex matrices. This document provides a detailed experimental protocol for acquiring the mass spectrum and a thorough analysis of the fragmentation pathways. The presented data and methodologies are intended to guide researchers, scientists, and drug development professionals in their analytical workflows involving thiazole derivatives.

Introduction

Thiazole derivatives are a class of heterocyclic compounds that are integral to numerous natural and synthetic products, exhibiting a wide range of biological activities. **5-Propylthiazole**, with its distinct chemical properties, is of significant interest. Mass spectrometry, particularly with electron ionization, is a powerful analytical technique for the structural characterization of such volatile and semi-volatile organic compounds.^[1] The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that can be used for identification and for inferring the compound's structure.^{[1][2]} This note outlines the expected fragmentation of **5-Propylthiazole** and provides a robust protocol for its analysis.

Experimental Protocol

Sample Preparation

- **Standard Solution:** Prepare a 1 mg/mL stock solution of **5-Propylthiazole** in methanol. From the stock solution, prepare a working solution of 10 µg/mL by serial dilution in methanol.
- **Quality Control:** Use high-purity methanol (≥99.9%) to minimize background interference.

Instrumentation and Analytical Conditions

- **Mass Spectrometer:** Agilent 7890B Gas Chromatograph coupled to a 5977A Mass Selective Detector (or equivalent).
- **Ionization Mode:** Electron Ionization (EI).
- **Ionization Energy:** 70 eV.^[3]
- **Mass Range:** m/z 30-200.
- **Scan Speed:** 1562 amu/s.
- **Source Temperature:** 230°C.
- **Quadrupole Temperature:** 150°C.
- **GC Column:** HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- **Injection Volume:** 1 µL.
- **Injector Temperature:** 250°C.
- **Split Ratio:** 50:1.
- **Oven Program:**
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: 10°C/min to 250°C.

- Hold: 5 minutes at 250°C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Results and Discussion

The electron ionization mass spectrum of **5-Propylthiazole** is characterized by a distinct molecular ion peak and several key fragment ions. The fragmentation process is primarily driven by the stability of the resulting cations and neutral losses.^{[1][4]} The molecular weight of **5-Propylthiazole** (C₆H₉NS) is 127.21 g/mol .

Fragmentation Pathway

The proposed fragmentation of **5-Propylthiazole** is initiated by the removal of an electron from the molecule to form the molecular ion (M^{•+}) at m/z 127.^[1] The primary fragmentation pathways involve cleavages of the propyl side chain and rearrangements within the thiazole ring.

A key fragmentation is the benzylic-like cleavage of the C-C bond beta to the thiazole ring, which is a common pathway for alkyl-substituted aromatic and heterocyclic systems.^[5] This results in the loss of an ethyl radical (•CH₂CH₃) to form a stable, resonance-stabilized cation at m/z 98. This ion is often the base peak in the spectrum due to its high stability.

Another significant fragmentation is the loss of a methyl radical (•CH₃) through cleavage of the terminal C-C bond of the propyl group, leading to an ion at m/z 112. Cleavage of the entire propyl group as a radical (•C₃H₇) can also occur, resulting in a thiazolyl cation at m/z 84.

Further fragmentation can occur through rearrangements like the McLafferty rearrangement, although this is less common for this specific structure. Ring cleavage can also contribute to smaller fragment ions observed in the lower mass region of the spectrum.

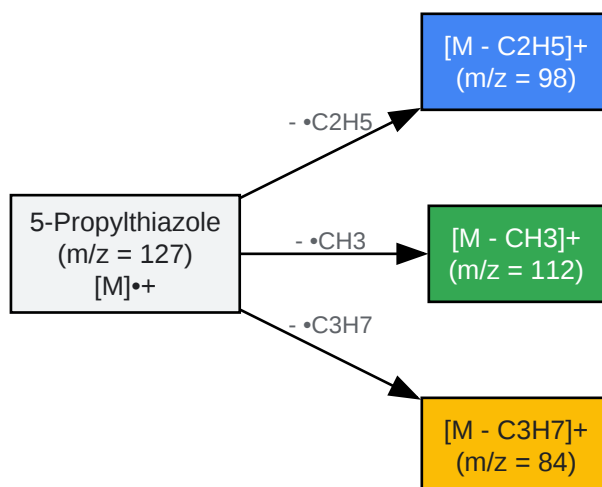
Quantitative Data Summary

The expected relative abundances of the major fragment ions of **5-Propylthiazole** are summarized in the table below. Please note that these are predicted values based on general fragmentation rules and data from similar compounds; actual abundances may vary depending on the specific instrumentation and conditions used.

| m/z | Proposed Ion Structure | Relative Abundance (%) |
|-----|---|------------------------|
| 127 | $[M]^{\bullet+}$ (C ₆ H ₉ NS) $^{\bullet+}$ | 40-60 |
| 112 | $[M - CH_3]^{\bullet+}$ | 20-40 |
| 98 | $[M - C_2H_5]^{\bullet+}$ | 100 (Base Peak) |
| 84 | $[M - C_3H_7]^{\bullet+}$ | 10-30 |
| 58 | $[C_3H_6S]^{\bullet+}$ | 5-15 |

Visualization of the Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways of **5-Propylthiazole** upon electron ionization.



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Caption: Proposed EI fragmentation of **5-Propylthiazole**.

Conclusion

The mass spectrometry fragmentation pattern of **5-Propylthiazole** is predictable and provides valuable structural information. The dominant fragmentation pathway involves the loss of an ethyl radical to form the stable base peak at m/z 98. The experimental protocol detailed in this application note provides a reliable method for the acquisition of high-quality mass spectra for

5-Propylthiazole and related compounds. This information is essential for researchers in the fields of analytical chemistry, drug discovery, and flavor and fragrance analysis.

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